N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide

Chemical structure Pharmacophore mapping Scaffold differentiation

Acquire CAS 650572-71-7, a structurally defined phenoxyacetamide-sulfonamide baseline scaffold, to establish reliable SAR trends and benchmark T-type calcium channel assay selectivity against ABT-639 and other probes. Its unsubstituted primary sulfonamide and 2-sec-butylphenoxy motif make it a critical, chemically tractable intermediate for late-stage diversification and QSAR model validation. Available from verified suppliers; inquire now for high-purity research material and bulk options.

Molecular Formula C18H22N2O4S
Molecular Weight 362.4g/mol
CAS No. 650572-71-7
Cat. No. B467820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide
CAS650572-71-7
Molecular FormulaC18H22N2O4S
Molecular Weight362.4g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C18H22N2O4S/c1-3-13(2)16-6-4-5-7-17(16)24-12-18(21)20-14-8-10-15(11-9-14)25(19,22)23/h4-11,13H,3,12H2,1-2H3,(H,20,21)(H2,19,22,23)
InChIKeyPWANYMIPMMSYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide (CAS 650572-71-7): Compound Identity, Class, and Basis for Scientific Evaluation


N-[4-(Aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide (CAS 650572-71-7; molecular formula C₁₈H₂₂N₂O₄S; molecular weight 362.4 g/mol) is a synthetic phenoxyacetamide-sulfonamide conjugate [1]. The compound comprises a 2-sec-butylphenoxy group linked via an acetamide bridge to a 4-aminosulfonylphenyl moiety, placing it within the broader class of sulfonamide-containing acetamides that have been explored for ion channel modulation [2]. It is structurally related to, but chemically distinct from, the well-characterized T-type calcium channel blocker ABT-639 (CAS 1235560-28-7; C₂₀H₂₀ClF₂N₃O₃S), which carries a chlorinated, fluorinated benzenesulfonamide core and a pyrrolo-pyrazine carbonyl substituent [3]. The present compound has been catalogued in public chemistry databases (PubChem CID 2950962) with fully computed physicochemical descriptors but limited disclosed bioactivity data, and is offered by multiple research chemical suppliers as a tool compound for pharmacological investigation [1].

Why Generic Substitution Fails for N-[4-(Aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide: Structural Specificity and Pharmacological Context


Within the sulfonamide-acetamide chemical space, minor structural modifications produce divergent target engagement profiles that preclude simple interchange [1]. The presence and position of the sec-butyl group on the phenoxy ring, the unsubstituted primary sulfonamide motif, and the specific acetamide linkage geometry collectively determine physicochemical properties (cLogP ≈ 3.2; topological polar surface area ≈ 107 Ų [2]), metabolic stability, and binding-site complementarity. By comparison, the structurally related clinical candidate ABT-639 (CAS 1235560-28-7) differs at two critical pharmacophoric elements: it replaces the sec-butylphenoxy-acetamide scaffold with a chlorinated, fluorinated benzenesulfonamide-pyrrolopyrazine carboxamide system, and substitutes the primary sulfonamide with a secondary aryl sulfonamide [3]. These differences translate into distinct Cav3.x isoform selectivity profiles, oral bioavailability, and CNS penetration characteristics that are not transferable between the two compounds [1]. Consequently, researchers procuring a specific tool compound for mechanism-of-action studies or assay validation cannot substitute a generic phenoxyacetamide or a different ABT-series molecule without risking altered pharmacological readouts.

Quantitative Differentiation Evidence for N-[4-(Aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide (CAS 650572-71-7) versus Closest Analogs


Structural Divergence from ABT-639: Pharmacophoric Comparison of CAS 650572-71-7 versus CAS 1235560-28-7

CAS 650572-71-7 differs from ABT-639 (CAS 1235560-28-7) in three pharmacophoric determinants: (i) the core scaffold is a 2-sec-butylphenoxy-acetamide rather than a 4-chloro-2-fluoro-benzenesulfonamide-pyrrolopyrazine carboxamide; (ii) the sulfonamide is a primary aminosulfonyl (–SO₂NH₂) linked directly to the aniline ring rather than a secondary N-(2-fluorophenyl) sulfonamide; (iii) the molecule lacks the octahydropyrrolo[1,2-a]pyrazine carbonyl substituent [1]. Molecular formula: C₁₈H₂₂N₂O₄S vs. C₂₀H₂₀ClF₂N₃O₃S; molecular weight: 362.4 vs. 455.9 Da; hydrogen bond donor count: 2 vs. 1; hydrogen bond acceptor count: 5 vs. 8 [1] [2]. These structural differences preclude the assumption that ABT-639's pharmacology can be extrapolated to CAS 650572-71-7.

Chemical structure Pharmacophore mapping Scaffold differentiation

Cav3.2 T-Type Calcium Channel Inhibition: Potency Gap Between ABT-639 and Close Structural Analogs Establishes Pharmacological Context

The closest well-characterized structural analog, ABT-639 (CAS 1235560-28-7), inhibits recombinant human Cav3.2 T-type calcium channels with an IC₅₀ of 2 μM in a voltage-dependent manner and attenuates low-voltage-activated (LVA) currents in rat DRG neurons with an IC₅₀ of 8 μM [1]. ABT-639 demonstrates >15-fold selectivity over Cav1.2 and Cav2.2 (IC₅₀ > 30 μM) [1]. However, a 2024 study directly comparing ABT-639 with the reference T-type blocker Z944 revealed that Z944 inhibits Cav3.2 currents approximately 100-fold more potently than ABT-639, with ABT-639 blocking channel activity by less than 15% at 30 μM [2]. This established that ABT-639 is a relatively weak Cav3.2 inhibitor, and its in vivo analgesic efficacy (ED₅₀ = 2 mg/kg, p.o. in rat knee joint pain model) is achieved despite poor channel inhibition, likely through a state-dependent or peripheral-site mechanism [1] [2]. For CAS 650572-71-7, direct Cav3.2 IC₅₀ data are not publicly available; any procurement decision based on T-type channel pharmacology must rely on newly generated assay data rather than extrapolation from ABT-639.

Cav3.2 channel IC50 T-type calcium channel blocker

Oral Bioavailability and CNS Penetration: ABT-639 Sets a Benchmark That CAS 650572-71-7 Must Be Tested Against

ABT-639 exhibits high oral bioavailability (%F = 73), low protein binding (88.9%), and a low brain:plasma ratio (0.05:1) in rodents, establishing it as a peripherally restricted T-type channel blocker [1]. At doses up to 300 mg/kg p.o., ABT-639 does not significantly alter hemodynamic or psychomotor function, a key differentiator from CNS-penetrant T-type blockers such as Z944 and TTA-P2 that carry sedation and motor impairment liability [1] [2]. CAS 650572-71-7, with its lower molecular weight (362.4 vs. 455.9 Da), higher calculated logP (~3.2), and different hydrogen-bonding profile, would be predicted to have distinct ADME properties, but no experimental pharmacokinetic data are available in the public domain. Direct experimental determination of oral bioavailability, plasma protein binding, and brain penetration is required before any claims about peripheral restriction or CNS exposure can be made for this compound.

Oral bioavailability Brain:plasma ratio Peripheral restriction

Clinical Translation Benchmark: ABT-639 Phase II Outcomes Define the Translational Gap for This Chemical Class

ABT-639 is the only compound from the sulfonamide-acetamide T-type channel blocker class to have progressed to Phase II clinical evaluation. In a randomized, double-blind, placebo- and active-controlled study in 194 patients with diabetic peripheral neuropathic pain, ABT-639 100 mg BID for 6 weeks failed to separate from placebo (mean pain score change: −2.28 vs. −2.36; P = 0.582), while the active control pregabalin (150 mg BID) showed transient improvement [1]. Separately, a single 100 mg oral dose of ABT-639 had no effect on intradermal capsaicin-induced experimental pain in healthy adults [2]. These clinical results establish that potent Cav3.2 inhibition in vitro does not guarantee clinical analgesic efficacy for this chemotype. Any analog within this series, including CAS 650572-71-7, would require demonstration of differentiated target engagement or pharmacokinetic properties to overcome the translational gap identified by ABT-639.

Phase II clinical trial Diabetic neuropathic pain Translational pharmacology

Evidence-Grounded Application Scenarios for N-[4-(Aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide (CAS 650572-71-7)


Pharmacophoric Tool Compound for Sulfonamide-Acetamide Structure-Activity Relationship (SAR) Studies

CAS 650572-71-7 serves as a structurally defined reference point within the phenoxyacetamide-sulfonamide SAR landscape. Its unsubstituted primary sulfonamide motif and 2-sec-butylphenoxy substitution pattern provide a baseline scaffold against which N-alkylated, halogenated, or heterocyclic analogs can be systematically compared [1]. Researchers performing medicinal chemistry optimization of this chemotype require the exact compound—not a structurally divergent surrogate—to establish reliable SAR trends in target-binding, selectivity, or ADME assays.

Negative Control or Baseline in Cav3.2 Selectivity Profiling Panels

Given that ABT-639 (a structural analog) has been shown to be a relatively weak Cav3.2 inhibitor (<15% block at 30 μM) despite its historical classification as a T-type channel blocker [1], CAS 650572-71-7 may function as a useful comparator or negative control in ion channel selectivity panels. Its inclusion alongside validated T-type blockers (e.g., Z944, TTA-P2) and L-type/N-type reference compounds enables researchers to benchmark channel subtype selectivity and identify off-target liabilities of newly synthesized analogs.

Physicochemical Property Reference Standard for in Silico Modeling and QSAR Development

With fully computed molecular descriptors available from PubChem (cLogP = 3.2; TPSA = 107 Ų; MW = 362.4 Da; 7 rotatable bonds; 2 H-bond donors; 5 H-bond acceptors) [1], CAS 650572-71-7 provides a well-defined data point for computational chemistry workflows. Its properties place it in a favorable drug-like space distinct from the larger, more halogenated ABT-639, making it a valuable reference for QSAR model training, molecular docking studies, and permeability/solubility predictions within the sulfonamide-acetamide chemical series.

Synthetic Intermediate or Scaffold for Diversification in Parallel Library Synthesis

The primary aminosulfonyl group (–SO₂NH₂) on the phenyl ring of CAS 650572-71-7 is a chemically tractable handle for late-stage diversification via N-alkylation, N-acylation, or sulfonamide coupling reactions [1] [2]. This makes the compound a strategic intermediate for generating focused libraries of N-substituted sulfonamide derivatives for high-throughput screening campaigns, analogous to the medicinal chemistry optimization pathway that transformed early HTS hits into the clinical candidate ABT-639 [2].

Quote Request

Request a Quote for N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.